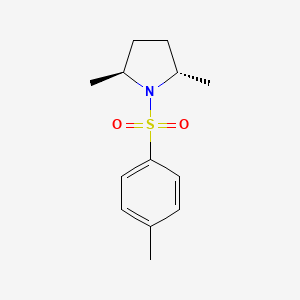
Dideuterio-(4-ethylsulfonylphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dideuterio-(4-ethylsulfonylphenyl)methanamine is a deuterated compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This substitution can significantly alter the compound’s physical and chemical properties, making it valuable in various scientific research applications. The compound’s structure includes an ethylsulfonyl group attached to a phenyl ring, which is further connected to a methanamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the deuteration of (4-ethylsulfonylphenyl)methanamine using deuterated reagents such as deuterated methylamine or dimethylamine . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of dideuterio-(4-ethylsulfonylphenyl)methanamine may involve large-scale deuteration processes using specialized equipment and reagents. The process typically includes the purification of the final product to ensure high deuterium incorporation and purity. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Dideuterio-(4-ethylsulfonylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dideuterio-(4-ethylsulfonylphenyl)methanamine has several scientific research applications, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Industry: Utilized in the development of new materials and catalysts with enhanced properties due to the presence of deuterium.
Mécanisme D'action
The mechanism of action of dideuterio-(4-ethylsulfonylphenyl)methanamine involves the interaction of its functional groups with molecular targets. The ethylsulfonyl group can participate in various chemical reactions, while the deuterium atoms can influence the compound’s metabolic stability and reaction kinetics. The presence of deuterium can slow down metabolic processes, leading to prolonged activity and reduced toxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Ethylsulfonylphenyl)methanamine: The non-deuterated version of the compound.
Deuterated Methylamine: A simpler deuterated amine used in similar applications.
Deuterated Dimethylamine: Another deuterated amine with similar properties.
Uniqueness
Dideuterio-(4-ethylsulfonylphenyl)methanamine is unique due to the presence of both the ethylsulfonyl group and deuterium atoms. This combination provides distinct chemical and physical properties, making it valuable in various research and industrial applications. The deuterium atoms enhance the compound’s stability and reduce its metabolic rate, which can be advantageous in drug development and other scientific studies .
Propriétés
IUPAC Name |
dideuterio-(4-ethylsulfonylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6H,2,7,10H2,1H3/i7D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAFBMBRXKFTDS-RJSZUWSASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)S(=O)(=O)CC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 1-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8258093.png)
![tert-butyl N-[(2S)-5-[tert-butyl(diphenyl)silyl]oxy-1-hydroxypentan-2-yl]carbamate](/img/structure/B8258113.png)

![methyl 4-[[(2S)-1-hydroxypent-4-en-2-yl]amino]-3,5-dinitrobenzoate](/img/structure/B8258123.png)

![tert-butyl N-[(1S,2S)-2-(aminomethyl)cyclopropyl]carbamate](/img/structure/B8258143.png)


![N,N'-[(1R)-4-Cyclohexene-1beta,2alpha-diyl]bis(carbamic acid tert-butyl) ester](/img/structure/B8258167.png)
